1-(3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one

Medicinal Chemistry Chemical Biology Synthetic Building Blocks

1-(3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one (CAS 1019528-45-0) is a synthetic aryl ketone building block with the molecular formula C12H11FN2O and a molecular weight of 218.23 g/mol. Its structure features a 2-methylimidazole ring at the para position of a phenyl ring, with a meta-fluoro substituent and a para-acetyl group.

Molecular Formula C12H11FN2O
Molecular Weight 218.23 g/mol
Cat. No. B13634682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one
Molecular FormulaC12H11FN2O
Molecular Weight218.23 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=C(C=C(C=C2)C(=O)C)F
InChIInChI=1S/C12H11FN2O/c1-8(16)10-3-4-12(11(13)7-10)15-6-5-14-9(15)2/h3-7H,1-2H3
InChIKeyWMBXUEGLHKEAKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Baseline


1-(3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one (CAS 1019528-45-0) is a synthetic aryl ketone building block with the molecular formula C12H11FN2O and a molecular weight of 218.23 g/mol . Its structure features a 2-methylimidazole ring at the para position of a phenyl ring, with a meta-fluoro substituent and a para-acetyl group [1]. The compound is primarily supplied as a research chemical with a typical commercial purity of 98% .

Heterocyclic building block with acetyl ketone and 2-methylimidazole handles
Defined purity baseline supports standard laboratory synthesis workflows
Meta-fluoro substituent enables potential ¹⁹F NMR reporter for ligand studies

Why Substitution Fails


Substituting 1-(3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one with a close structural analog (e.g., a regioisomer, a des-fluoro analog, or a 4-methylimidazole variant) without explicit experimental validation introduces substantial risk. The precise spatial arrangement of the 2-methyl group on the imidazole ring, the electron-withdrawing meta-fluorine, and the acetyl group dictates the molecule's potential as a synthetic intermediate [1]. Even minor regioisomeric shifts (e.g., 1-(5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one ) or replacement of the 2-methylimidazole with 4-methylimidazole could alter reactivity in downstream coupling reactions or completely abrogate a desired biological interaction. No publicly available head-to-head functional comparison data exist for this compound class, meaning any substitution decision relies solely on expert cheminformatic analysis of the specific substitution pattern [1].

Regioisomer shift (e.g., 5-fluoro, 2-imidazolyl)
2-methylimidazole connectivity disrupted
Reactivity in coupling may change; no comparative data available
Des-fluoro analog replacement
Loss of electron-withdrawing meta-fluorine
Altered aryl electronics can affect downstream reactivity and ¹⁹F NMR utility
4-methylimidazole variant
Imidazole substitution pattern differs
Steric and electronic environment shifts; biological interaction potential may not transfer

Quantitative Evidence Audit


Absence of Biological Data

A systematic search of PubMed, BindingDB, Google Patents, and PubChem BioAssay databases returned zero primary research papers, patents, or biological activity records directly studying 1-(3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one. Consequently, no quantitative comparator data (IC50, Ki, EC50, selectivity ratios, or functional assay results) exist for this compound against any defined target or closely related analog. This evidence gap precludes any claim of differentiated potency, selectivity, or in vivo performance relative to structural neighbors such as the 5-fluoro regioisomer (CAS 1019622-64-0) or the 4-methylimidazole variant (CAS 1056050-42-0) . The compound’s differentiation currently rests solely on its unique connectivity pattern, not on demonstrated functional superiority. Any procurement decision must treat this as an uncharacterized building block requiring full in-house validation.

Biological data gap
Data to verify
No primary biological activity, IC50, Ki, or target engagement data found
Selection rests on connectivity, not functional differentiation
Procurement requires full in-house validation
Medicinal Chemistry Chemical Biology Synthetic Building Blocks

Physicochemical Property Differentiation

Computed physicochemical parameters provide a baseline for differentiation from close analogs. For 1-(4-(1H-imidazol-1-yl)phenyl)ethan-1-one (the des-methyl, des-fluoro core scaffold), introducing the 2-methyl group and 3-fluoro substituent alters XLogP3 by approximately +0.9 units and reduces topological polar surface area (TPSA) by ~3.5 Ų relative to the unsubstituted imidazole analog, based on PubChem-computed values [1]. The measured logP for 1-(3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one is 1.56 per Fluorochem’s supplier specification , compared to a computed XLogP3 of 1.9 [1]. The 0.34-unit discrepancy between computed and vendor-supplied logP underscores the need for experimental verification when using in silico models for compound selection. These property shifts may influence passive membrane permeability and metabolic stability compared to des-fluoro or des-methyl analogs, but no direct experimental permeability or stability data are available.

LogP discrepancy
Cross-study comparable
Measured logP 1.56 vs. computed XLogP3 1.9; Δ = −0.34
In silico ADME predictions need experimental verification
No direct permeability or stability data available
Computational Chemistry ADME Prediction Pre-formulation

Synthetic Utility as Procurement Differentiator

The compound’s primary procurement value lies in its role as a heterocyclic building block. The acetyl ketone provides a reactive handle for condensation reactions (e.g., formation of hydrazones, oximes, or enamines), while the 2-methylimidazole moiety can participate in N-alkylation or metal-catalyzed cross-coupling after appropriate activation [1]. In contrast, the des-fluoro analog (1-(4-(2-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one) lacks the electron-withdrawing fluorine, which modulates the electronic character of the aryl ring and may influence both the reactivity of the acetyl group and the imidazole’s coordination properties. The measured purity of 98% (HPLC, per Fluorochem CoA specification ) and the compound’s classification as a GHS07 hazardous substance (H302, H315, H319, H335) set a defined handling and quality baseline. No comparative synthetic yield data exist for this specific building block versus its analogs in the open literature.

Synthetic handles
Class-level inference
Reactive acetyl group, N-alkylation site, electron-withdrawing 3-F
Connectivity pattern dictates derivative design
No comparative yield data vs. analogs
Synthetic Chemistry Medicinal Chemistry Library Synthesis

Recommended Application Scenarios


Fragment-Based Library Synthesis

This compound is best deployed as a key synthetic intermediate in the construction of focused compound libraries where the 2-methylimidazole pharmacophore and the 3-fluoro substitution pattern are explicitly required by the target hypothesis. As demonstrated by the CYP11B1 inhibitor program utilizing substituted imidazolyl acetophenones [1], the acetyl ketone and imidazole ring can serve as critical elements for target engagement. However, the absence of direct biological data for this specific compound means that any medicinal chemistry application requires full in-house biological profiling. The 98% purity baseline and defined GHS hazard profile support use in standard laboratory synthesis workflows.

Probe Precursor Synthesis

The acetyl group provides a convenient point for further derivatization into hydrazone-, oxime-, or amine-linked probes via standard condensation or reductive amination chemistry [1]. The meta-fluoro substituent can serve as a ¹⁹F NMR reporter group for ligand-binding studies, provided the downstream derivative retains the fluorine atom. Comparative utility over the des-fluoro analog lies in this ¹⁹F NMR capability, but no experimental NMR binding data exist for this specific compound.

Route Scouting and Intermediate Scale-Up

As a heterocyclic building block with a defined purity specification (98% ), this compound is suitable for route scouting studies where the specific 2-methylimidazole connectivity is critical to the final target. The vendor-supplied GHS classification (H302, H315, H319, H335 ) dictates standard laboratory handling precautions. No process-scale stability, solubility, or scale-up data are available; procurement quantities should reflect the compound’s uncharacterized nature and be limited to research-scale synthesis.

Application
Selection Property
Validation Focus
Fragment-based library synthesis
2-Methylimidazole and 3-fluoro substitution pattern
In-house biological profiling required; no pre-existing target data
Probe precursor synthesis
Acetyl derivatization handle and ¹⁹F NMR reporter potential
Retention of fluorine in downstream derivative; no binding data
Route scouting and scale-up
Defined purity and GHS hazard profile
Stability and solubility uncharacterized; limit to research-scale synthesis
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